molecular formula C9H11ClN2O B7948390 (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B7948390
M. Wt: 198.65 g/mol
InChI Key: OLFYDIQLQYMAOI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C9H11ClN2O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-cyanobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the precursor.

    Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(1-Amino-2-oxoethyl)benzonitrile.

    Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
  • ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Uniqueness

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFYDIQLQYMAOI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.